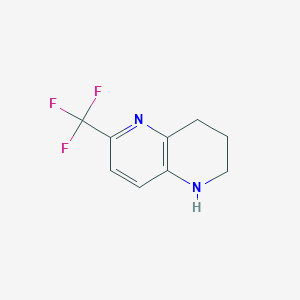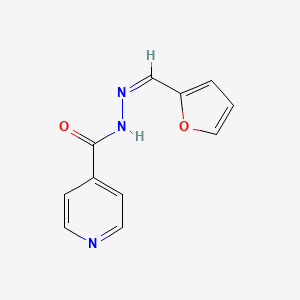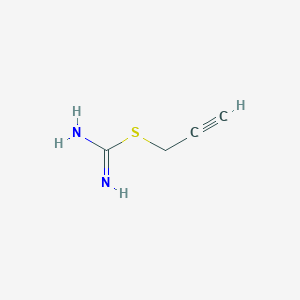
Prop-2-inyl-Carbamimidothioat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to yellow liquid with a pungent odor and is commonly used in various fields of research, including medical, environmental, and industrial research.
Wissenschaftliche Forschungsanwendungen
Prop-2-ynyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prop-2-ynyl carbamimidothioate can be synthesized through a mild one-pot synthesis method. This involves the reaction of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine as the base at room temperature . Another method involves the reaction of propargyl bromide with phenol derivatives in the presence of potassium carbonate base and acetone as the solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for prop-2-ynyl carbamimidothioate typically involve the use of large-scale reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of solvents and bases, as well as the reaction temperature, are optimized to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: Prop-2-ynyl carbamimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Cyclization Reactions: It can undergo cyclization with activated methylene isocyanides to form imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like acetone or dimethylformamide.
Cyclization Reactions: Sodium hydride is often used as a base in cyclization reactions involving methylene isocyanides.
Major Products Formed:
Substitution Reactions: Substituted carbamimidothioates.
Cyclization Reactions: Imidazole derivatives.
Wirkmechanismus
The mechanism of action of prop-2-ynyl carbamimidothioate involves its interaction with nucleophiles, leading to the formation of substituted products. In cyclization reactions, the compound reacts with activated methylene isocyanides to form imidazole derivatives through a base-induced cyclization process . The molecular targets and pathways involved in these reactions include the formation of carbanions and subsequent nucleophilic attack on the carbamimidothioate moiety.
Vergleich Mit ähnlichen Verbindungen
Prop-2-ynyloxy benzene derivatives: These compounds are synthesized through similar methods involving propargyl bromide and phenol derivatives.
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo cyclocondensation with phenyl isothiocyanate to form benzimidazole derivatives.
Uniqueness: Prop-2-ynyl carbamimidothioate is unique due to its ability to undergo a wide range of chemical reactions, including substitution and cyclization, making it a versatile compound in organic synthesis. Its applications in various fields of research, including chemistry, biology, and industry, further highlight its significance.
Eigenschaften
CAS-Nummer |
13702-02-8 |
|---|---|
Molekularformel |
C4H7BrN2S |
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
prop-2-ynyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H |
InChI-Schlüssel |
VOHJWGCPAXJFFX-UHFFFAOYSA-N |
SMILES |
C#CCSC(=N)N |
Kanonische SMILES |
C#CCSC(=N)N.Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B1651882.png)
![2-(2-aminobutan-2-yl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride](/img/structure/B1651883.png)
![2-(1-aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride](/img/structure/B1651884.png)
![3-Azabicyclo[3.1.0]hexan-1-ol](/img/structure/B1651886.png)
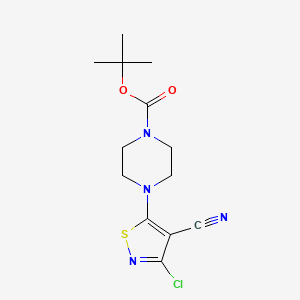
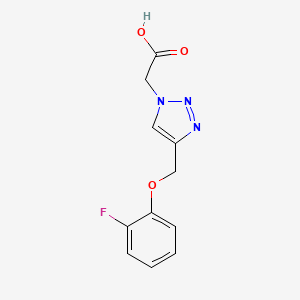
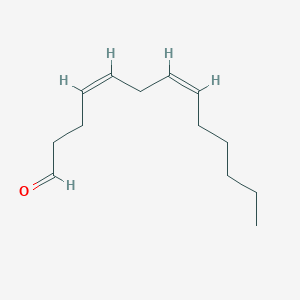
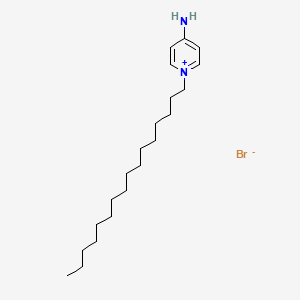
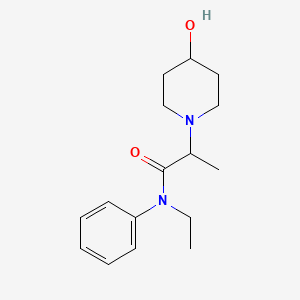
![1-phenyl-N-[1-(pyridin-2-yl)ethyl]-2-sulfanyl-1H-imidazole-5-carboxamide](/img/structure/B1651893.png)
![3-Methyl-3-[(oxolan-2-yl)methyl]-1-{[3-(2-oxopiperidin-1-yl)phenyl]methyl}urea](/img/structure/B1651894.png)
![4-[[1-(2,4-Dimethoxyphenyl)ethylamino]methyl]benzonitrile](/img/structure/B1651897.png)
